2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine
Description
Properties
IUPAC Name |
thiomorpholin-4-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O3S/c14-13(15,16)12-18-17-10(23-12)8-19-1-4-22-9(7-19)11(21)20-2-5-24-6-3-20/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDNCZUWXBULHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NN=C(O2)C(F)(F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine , with CAS number 2415634-00-1, is a complex organic molecule characterized by its unique structural features. It combines thiomorpholine and oxadiazole moieties, which are known to impart various biological activities. This article will delve into its biological activity, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H17F3N4O3S |
| Molecular Weight | 353.35 g/mol |
| CAS Number | 2415634-00-1 |
Biological Activity
The biological activity of this compound is largely attributed to its structural components, particularly the thiomorpholine and oxadiazole rings. These functional groups have been associated with a range of pharmacological effects.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, in vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
Antimicrobial Properties
Thiomorpholine derivatives have demonstrated antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of several pathogenic bacteria and fungi, likely due to their ability to disrupt microbial cell membranes or interfere with vital metabolic processes .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways or metabolic processes.
- Interaction with DNA : Some studies suggest that oxadiazole-containing compounds can intercalate into DNA, leading to disruptions in replication and transcription.
Case Studies
- Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts. The IC50 values indicated significant potency in inhibiting cell growth, suggesting potential for further development as anticancer agents .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thiomorpholine derivatives against various bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Preparation Methods
Cyclization of Amino Alcohols with Dichlorodiethyl Ether
A widely cited method involves the reaction of 3-aminopropanol derivatives with dichlorodiethyl ether under basic conditions. For example, morpholine formation proceeds via nucleophilic substitution, where the amine attacks the electrophilic ether carbon, followed by ring closure. Typical conditions include:
Palladium-Catalyzed Ring Formation
Advanced protocols employ Pd(DMSO)₂(TFA)₂ catalysts to facilitate cyclization of silyl-protected amines with aryl halides. This method offers superior regioselectivity for substituted morpholines:
- Catalyst : Pd(DMSO)₂(TFA)₂ (5 mol-%)
- Additive : TMSOTf (1.3 equiv)
- Solvent : Acetonitrile
- Yield : 82–90%.
Table 1: Comparative Analysis of Morpholine Synthesis Methods
| Method | Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Cyclization | K₂CO₃, MeCN, reflux | 60–75 | Moderate | |
| Pd-catalyzed | Pd(DMSO)₂(TFA)₂, TMSOTf, rt | 82–90 | High |
Thiomorpholine-4-Carbonyl Installation
The thiomorpholine moiety introduces a sulfur atom into the carbonyl group, necessitating sulfurization steps.
Thionation of Morpholine Precursors
Thiomorpholine derivatives are synthesized via thionation of morpholine intermediates using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀):
Direct Cyclization with Thiols
Alternative routes involve cyclocondensation of 2-mercaptoethylamine with α,ω-dihaloalkanes. For instance:
- Substrate : 1,2-Dibromoethane + 2-mercaptoethylamine
- Base : Triethylamine
- Solvent : THF
- Yield : 55–62%.
Table 2: Thiomorpholine Synthesis Pathways
| Method | Reagent | Yield (%) | Purity | Source |
|---|---|---|---|---|
| Thionation | P₄S₁₀, toluene | 68–74 | >95% | |
| Cyclization | 1,2-Dibromoethane | 55–62 | 90% |
5-(Trifluoromethyl)-1,3,4-Oxadiazole Synthesis
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of acylhydrazides or through 1,3-dipolar cycloaddition.
Hydrazide Cyclization
Trifluoromethyl-substituted oxadiazoles are synthesized from trifluoroacetyl hydrazides and carboxylic acid derivatives:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for 1,3,4-oxadiazole formation:
- Substrate : Trifluoroacetohydrazide + aryl nitriles
- Catalyst : K₂CO₃
- Conditions : MW, 150°C, 20 min
- Yield : 88–92%.
Table 3: 1,3,4-Oxadiazole Formation Strategies
| Method | Conditions | Yield (%) | Time | Source |
|---|---|---|---|---|
| Hydrazide cyclization | POCl₃, 80°C | 70–85 | 6 h | |
| Microwave-assisted | K₂CO₃, MW, 150°C | 88–92 | 20 min |
Final Coupling and Functionalization
The assembly of the target compound requires sequential coupling of the thiomorpholine-carbonyl and oxadiazole-methyl groups to the morpholine core.
Thiomorpholine-4-Carbonyl Grafting
The thiomorpholine carbonyl is introduced via amide coupling using HATU or T3P:
Oxadiazole-Methyl Installation
The 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylmethyl group is attached via alkylation:
Table 4: Final Coupling Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Amide coupling | HATU, DIPEA, DCM | 75–80 | |
| Alkylation | NaH, DMF | 65–70 |
Challenges and Optimization Opportunities
- Regioselectivity in Oxadiazole Formation : Competing 1,2,4-oxadiazole formation may occur during cyclization, necessitating precise stoichiometric control.
- Sulfur Stability : Thiomorpholine intermediates are prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis.
- Trifluoromethyl Group Reactivity : The electron-withdrawing CF₃ group complicates nucleophilic substitutions, favoring SN1 mechanisms under acidic conditions.
Q & A
Q. What are the common synthetic routes for 2-(thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine?
The compound is synthesized via multi-step reactions involving thiomorpholine and trifluoromethyl-oxadiazole precursors. A typical route includes:
- Step 1 : Coupling thiomorpholine with a carbonylating agent (e.g., phosgene or thiophosgene) to form the thiomorpholine-4-carbonyl intermediate.
- Step 2 : Functionalization of the oxadiazole ring via cyclization of hydrazide derivatives with trifluoroacetic anhydride.
- Step 3 : Alkylation of the morpholine ring using a methylating agent (e.g., methyl iodide) in the presence of a base like NaH . Key intermediates should be characterized using NMR and LC-MS to confirm structural integrity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the presence of the thiomorpholine, oxadiazole, and trifluoromethyl groups.
- HPLC-MS : Ensures purity (>95%) and identifies byproducts from incomplete cyclization or alkylation.
- FT-IR : Validates carbonyl (C=O) and C-F stretches (1100–1200 cm) .
- Elemental Analysis : Confirms stoichiometry, particularly for nitrogen and sulfur content.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the alkylation step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the methylating agent.
- Temperature Control : Maintain 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation).
- Catalyst Use : Add catalytic KI to facilitate nucleophilic substitution .
- Monitoring : Use TLC or in situ IR to track reaction progress. Yield improvements from 60% to >85% have been reported under optimized conditions .
Q. What strategies resolve contradictions in spectral data for structural confirmation?
Discrepancies in NMR or MS data often arise from:
- Rotamers : Dynamic rotational isomerism in the thiomorpholine ring can split peaks. Use variable-temperature NMR to coalesce signals.
- Ionization Artifacts : Adduct formation in MS (e.g., sodium or potassium) requires high-resolution MS for accurate mass determination.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation when spectral ambiguities persist .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at –20°C in inert atmospheres.
- Light Sensitivity : The trifluoromethyl-oxadiazole group is prone to photodegradation; use amber vials.
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Stability in DMSO or dry DCM exceeds 6 months .
Methodological Challenges & Biological Research
Q. What protocols mitigate toxicity risks during in vitro biological assays?
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxicity from morpholine derivatives.
- Dose Optimization : Start with low concentrations (1–10 µM) and monitor cell viability via MTT assays.
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to predict in vivo behavior .
Q. How can researchers validate the compound’s inhibitory activity against target enzymes?
- Kinetic Assays : Use fluorogenic substrates (e.g., peptide-AMC) to measure inhibition constants ().
- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding modes to enzymes like proteases or kinases.
- Selectivity Screening : Test against related enzymes (e.g., serine vs. cysteine proteases) to rule off-target effects .
Data Contradiction & Reproducibility
Q. Why do solubility values vary across studies, and how can this be standardized?
Discrepancies arise from:
- Solvent Purity : Residual solvents (e.g., DMSO) alter solubility. Use USP-grade solvents.
- pH Dependence : Solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) varies by >10-fold. Document buffer conditions meticulously.
- Aggregation : Dynamic light scattering (DLS) identifies nanoaggregates that skew solubility measurements .
Q. What experimental designs address conflicting biological activity data in different cell lines?
- Cell Line Authentication : Use STR profiling to confirm identity and rule out contamination.
- Culture Conditions : Standardize serum concentration (e.g., 10% FBS) and passage number.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity .
Future Research Directions
Q. What are unexplored applications in medicinal chemistry?
- Proteolysis-Targeting Chimeras (PROTACs) : The trifluoromethyl-oxadiazole moiety may serve as a linker for E3 ligase recruitment.
- Antimicrobial Activity : Screen against ESKAPE pathogens given oxadiazole’s known biofilm disruption properties.
- CNS Penetration : Modify logP via substituent engineering to enhance blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
